molecular formula C10H16N2O2 B15082658 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione CAS No. 13314-95-9

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione

Cat. No.: B15082658
CAS No.: 13314-95-9
M. Wt: 196.25 g/mol
InChI Key: BINMYQZTJLGHGE-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H16N2O2 and an average mass of 196.250 Da . This structure features a pyrrolidine-2,5-dione core (also known as a succinimide) substituted with a piperidinylmethyl group. Both the pyrrolidine-2,5-dione and piperidine scaffolds are of significant interest in medicinal chemistry and drug discovery . The pyrrolidine ring is a saturated heterocycle that offers a three-dimensional, sp3-hybridized structure, which can be advantageous for exploring pharmacophore space and improving the physicochemical properties of drug candidates . Piperidine derivatives, on the other hand, are foundational building blocks in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . While specific biological data for this exact compound is not widely published in the available literature, related structures have been investigated for various potential activities. For instance, compounds containing the pyrrolidine-2,5-dione (succinimide) moiety have been studied as inhibitors of enzymes like malic enzyme . Furthermore, molecular frameworks combining piperidine and pyrrolidine-2,5-dione units have been explored in scientific research for their potential pharmacological properties . This product is intended for use in research and development laboratories. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

13314-95-9

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

1-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)8-11-6-2-1-3-7-11/h1-8H2

InChI Key

BINMYQZTJLGHGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)CCC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with piperidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used are ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as sodium hydroxide or potassium carbonate are commonly used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Hydrolysis Reactions

The imide group in the pyrrolidine-2,5-dione moiety undergoes hydrolysis under acidic or basic conditions, leading to ring opening and formation of carboxylic acid derivatives.

ConditionsProductsMechanismReference
Acidic (HCl, reflux)Succinic acid derivatives + piperidine methanolProtonation of carbonyl oxygen, nucleophilic attack by water, ring opening
Basic (NaOH, Δ)Dicarboxylate salt + free amineSaponification of imide to carboxylate, release of piperidinylmethylamine

Example : Hydrolysis in 10% HCl yields a succinic acid derivative and piperidinemethanol.

Nucleophilic Substitution at Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation or acylation reactions.

Reaction TypeReagents/ConditionsProductsYieldReference
AlkylationK₂CO₃, DMF, alkyl halide (RT–55°C)N-alkylated piperidine derivatives57–95%
AcylationHBTU/HOBt, DIPEA, acyl chlorideN-acylated derivatives84%

Mechanism :

  • Alkylation : Piperidine nitrogen attacks electrophilic alkyl halides (e.g., benzyl bromide) in polar aprotic solvents .

  • Acylation : Coupling agents like HBTU activate carboxylic acids for amide bond formation with the piperidine amine .

Oxidation Reactions

The piperidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives.

Reagents/ConditionsProductsNotesReference
H₂O₂, acetic acid (Δ)Piperidine N-oxideElectrophilic oxidation at nitrogen
Ozone, Zn(BH₄)₂ (reduction)Hydroxylated pyrrolidoneOzonolysis followed by stereoselective reduction

Example : Oxidation with H₂O₂ in acetic acid yields a stable N-oxide, confirmed by NMR.

Cyclization Reactions

The compound serves as a precursor in cyclization reactions to form heterocyclic systems.

Reagents/ConditionsProductsApplicationReference
TFA, DCM (deprotection)Tricyclic benzoimidazole derivativesMedicinal chemistry (enzyme inhibitors)
SOCl₂, DMF (acyl chloride formation)Fused quinoxaline-dione scaffoldsHIV-1 integrase inhibitors

Mechanism : Acid-mediated deprotection of tert-butyl groups followed by intramolecular amidation generates fused rings .

Electrophilic Aromatic Substitution (EAS)

The electron-rich piperidine ring may undergo EAS, though limited by steric hindrance from the methyl group.

Reagents/ConditionsProductsYieldReference
HNO₃/H₂SO₄ (nitration)Nitro-piperidine derivativeN/A
Cl₂, FeCl₃ (chlorination)Chlorinated derivativeN/A

Note : Experimental data for EAS is sparse, but theoretical reactivity aligns with similar piperidine derivatives.

Coordination Chemistry

The imide and amine groups enable ligand behavior in metal complexes.

Metal SaltConditionsComplex TypeApplicationReference
Cu(II) acetateMethanol, RTSquare-planar Cu(II)Catalysis studies
Fe(III) chlorideAqueous ethanolOctahedral Fe(III)Magnetic materials

Example : Coordination with Cu(II) forms stable complexes characterized by UV-Vis and ESR spectroscopy.

Key Reaction Data Table

Reaction TypeKey ReagentsConditionsProductsYield
HydrolysisHCl/NaOHRefluxSuccinic acid derivativesN/A
AlkylationK₂CO₃, alkyl halideDMF, 55°CN-alkylated piperidine57–95%
AcylationHBTU, acyl chlorideDMF, RTN-acylated derivatives84%
OxidationH₂O₂, acetic acid60°CPiperidine N-oxideN/A
CyclizationTFA, DCM0°C to RTBenzoimidazole derivatives63%

Scientific Research Applications

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione, also known by its CAS number 13314-95-9, is a pyrrolidine-2,5-dione derivative with potential applications in scientific research, particularly in drug discovery . Pyrrolidine-2,5-diones have emerged as valuable scaffolds in the treatment of epilepsy .

Chemical Properties and Identifiers
1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione has a molecular weight of 196.25 g/mol . Key identifiers and properties include:

  • IUPAC Name: 1-(piperidin-1-ylmethyl)pyrrolidine-2,5-dione
  • InChI: InChI=1S/C10H16N2O2/c13-9-4-5-10(14)12(9)8-11-6-2-1-3-7-11/h1-8H2
  • InChIKey: BINMYQZTJLGHGE-UHFFFAOYSA-N
  • SMILES: C1CCN(CC1)CN2C(=O)CCC2=O
  • Molecular Formula: C10H16N2O2
  • XLogP3-AA: 0.1
  • Hydrogen Bond Donors: 0
  • Hydrogen Bond Acceptors: 3
  • Rotatable Bonds: 2
  • Exact Mass: 196.121177757 Da

Applications in Drug Discovery

The pyrrolidine ring system is a versatile scaffold in medicinal chemistry, offering several advantages for drug design :

  • Pharmacophore Diversity: The sp3-hybridization allows for efficient exploration of pharmacophore space .
  • Stereochemistry: It contributes to the stereochemistry of molecules .
  • 3D Coverage: The non-planarity of the ring increases three-dimensional coverage .

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituent Biological Activity Reference
1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione C₁₀H₁₅N₂O₂ 211.24 Piperidin-1-ylmethyl Not reported (inferred CNS)
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione C₁₀H₁₂N₃O₂ 221.22 Pyridin-2-ylaminomethyl Moderate antimicrobial
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione C₁₅H₂₂N₂O₃S 310.41 Morpholinopropyl, thiophene Anticonvulsant (ED₅₀ > VPA)
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C₁₆H₂₀N₂O₃ 288.34 4-Methoxyphenyl, piperidinyl Not reported (logP = 1.08)
1-(2-Aminophenyl)pyrrolidine-2,5-dione C₁₀H₁₀N₂O₂ 190.20 2-Aminophenyl Not reported

Key Observations :

  • Lipophilicity: Piperidine-containing derivatives (e.g., 288.34 g/mol in ) exhibit higher logP values (~1.08) compared to aminophenyl analogs (190.20 g/mol), suggesting enhanced membrane permeability.
  • Activity Modulation: Substitutions like thiophene () or morpholinopropyl groups significantly alter pharmacological profiles, enhancing anticonvulsant potency.

Physicochemical Properties

  • logP and Solubility: Piperidine derivatives (e.g., ) exhibit moderate lipophilicity (logP ~1.08), balancing solubility and bioavailability. Polar groups like aminophenyl (logSw = -1.82 in ) reduce membrane permeability.
  • Molecular Weight : Piperidinylmethyl analogs (211–310 g/mol) fall within drug-like space, optimizing absorption and distribution.

Pharmacological Data and Mechanisms

  • Target Engagement: Thiophene-morpholinopropyl derivatives () inhibit voltage-gated sodium/calcium channels and GABA transporters, suggesting multitarget mechanisms.
  • Structural Influence : Piperidine’s conformational flexibility may enhance binding to receptors like 5-HT₁A or SERT, as seen in indole-piperidine derivatives ().

Biological Activity

1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The molecular formula of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione is C10H16N2O2, with a molecular weight of 196.25 g/mol. The compound features a piperidine ring and a pyrrolidine-2,5-dione moiety, which contributes to its diverse chemical reactivity and biological activity. The presence of nitrogen-containing rings and carbonyl functionalities allows for various interactions with biological macromolecules.

Research indicates that 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione acts primarily as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is an enzyme involved in the kynurenine pathway, which plays a crucial role in immune regulation and cancer progression. By inhibiting IDO1, this compound may modulate immune responses and potentially enhance anti-tumor activities .

Biological Activity Overview

The biological activity of 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits IDO1, affecting the kynurenine pathway and immune modulation .
Anticancer Potential Shows promise in enhancing anti-tumor immunity by modulating immune pathways .
Neuroactive Effects Potential involvement in producing neuroactive metabolites through the kynurenine pathway .

Study on IDO1 Inhibition

In a study examining the efficacy of various pyrrolidine derivatives as IDO1 inhibitors, 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione demonstrated significant inhibition rates compared to control compounds. The study highlighted the structure–activity relationship (SAR) that suggests modifications to the piperidine or pyrrolidine moieties could enhance inhibitory potency .

Anticancer Applications

Another research effort focused on the anticancer properties of this compound. It was found that when administered in conjunction with other therapeutic agents, it enhanced the overall anti-tumor response in preclinical models by promoting T-cell activation and reducing tumor-induced immunosuppression .

Comparative Analysis with Similar Compounds

The following table compares 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione with structurally similar compounds:

Compound Name Structural Features Biological Activity
Pyrrolidine-2,5-dione Lacks piperidine moietyBasic scaffold for derivatives
N-substituted pyrrolidine derivatives Various substituents on nitrogenDifferent biological activities depending on substitutions
Spiropiperidines Fused ring systemsUnique reactivity and potential therapeutic applications

Future Directions in Research

Given its promising biological activities, further research into 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione should focus on:

  • Optimizing SAR: Investigating how structural modifications affect its potency as an IDO1 inhibitor.
  • Clinical Trials: Initiating clinical studies to evaluate its safety and efficacy in cancer therapy.
  • Mechanistic Studies: Understanding the detailed mechanisms through which it affects immune modulation and tumor microenvironments.

Q & A

Q. What are the established synthetic routes for 1-(Piperidin-1-ylmethyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions between pyrrolidine-2,5-dione derivatives and piperidine-containing reagents. For example, substituting a halogenated intermediate (e.g., 1-(chloromethyl)pyrrolidine-2,5-dione) with piperidine under reflux in a polar aprotic solvent (e.g., DMF) at 150°C for 20 hours yields the target compound . Potassium carbonate is often used as a base to deprotonate the amine and drive the reaction. Yield optimization requires monitoring via TLC and adjusting stoichiometry (amine:halide ratio ≥1.2:1) to account for side reactions like hydrolysis .

Q. How is the molecular structure of this compound validated, and what crystallographic data are available?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. For related pyrrolidine-2,5-dione derivatives, SCXRD reveals dihedral angles between heterocyclic rings (e.g., 64.58° for pyridine-pyrrolidine systems), which influence molecular packing via weak C–H⋯π interactions . Complement with 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy to confirm functional groups. For example, 1H NMR^1 \text{H NMR} peaks at δ 3.30–3.33 ppm (piperidine CH2_2) and δ 1.96–1.99 ppm (pyrrolidine CH2_2) are diagnostic .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS-compliant guidelines: Use fume hoods for synthesis steps, wear nitrile gloves, and avoid skin/eye contact. If inhaled, move to fresh air; if ingested, rinse mouth and seek medical attention. Store at room temperature in sealed containers away from ignition sources . Risk assessments should prioritize respiratory protection due to potential dust formation during weighing.

Advanced Research Questions

Q. How can computational methods (e.g., DFT, reaction path searches) optimize the synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates to identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error steps. Compute activation energies for competing pathways (e.g., nucleophilic substitution vs. elimination) to prioritize solvent/base combinations that minimize side reactions . Software like Gaussian or ORCA can model solvent effects (e.g., DMF’s dielectric constant) on reaction kinetics.

Q. What statistical experimental design strategies are effective for resolving contradictions in reported synthetic yields?

  • Methodological Answer : Employ factorial design (e.g., 2k^k factorial) to isolate critical variables (temperature, solvent polarity, catalyst loading). For instance, a 23^3 design (temperature: 120°C vs. 150°C; solvent: DMF vs. DMSO; catalyst: K2_2CO3_3 vs. Cs2_2CO3_3) identifies interactions affecting yield. Analyze variance (ANOVA) to rank factors and optimize conditions. Response surface methodology (RSM) further refines optimal parameters .

Q. How does structural modification of the piperidine or pyrrolidine rings alter bioactivity?

  • Methodological Answer : Introduce substituents (e.g., fluoro, methyl groups) to modulate electronic/steric effects. For example, fluorination at the piperidine ring enhances metabolic stability in drug candidates, while methyl groups increase lipophilicity. Test modified analogs in enzyme inhibition assays (e.g., glycosidases) to correlate structure-activity relationships (SAR). Computational docking (AutoDock Vina) predicts binding affinities to targets like proteases or kinases .

Q. What analytical techniques resolve challenges in characterizing byproducts or degradation products?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) identifies molecular formulas of impurities. Pair with HPLC-UV/ELSD to quantify byproducts. For example, a common degradation product—hydrolyzed pyrrolidine-2,5-dione—shifts retention time in reverse-phase HPLC (C18 column, acetonitrile/water gradient). Stability studies under accelerated conditions (40°C/75% RH) coupled with LC-MS/MS elucidate degradation pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar compounds?

  • Methodological Answer : Systematically replicate experiments with controlled variables (e.g., reagent purity, moisture levels). Cross-reference patent literature (e.g., EP 1188744 A1, WO 2012048775 A1) and peer-reviewed syntheses to identify unreported variables (e.g., inert atmosphere vs. ambient conditions). Use design of experiments (DoE) to test robustness across labs .

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